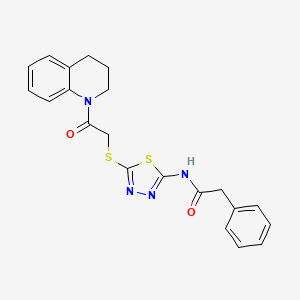

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is an organic compound known for its complex structure, which combines elements of quinolines and thiadiazoles. Its synthesis and study offer insights into organic chemistry, pharmaceutical applications, and material sciences. With its intricate molecular framework, this compound holds promise for a range of scientific research applications.

Wirkmechanismus

Target of Action

It is known that dihydroquinolinones, a family to which this compound belongs, have potent antiproliferative and antitumor activities against a variety of cancer cell lines .

Mode of Action

It is known that dihydroquinolinones can inhibit p38 map kinase, causing cytotoxic activities .

Biochemical Pathways

The inhibition of p38 map kinase by dihydroquinolinones can affect a variety of cellular processes, including inflammation, cell cycle regulation, cell death, development, differentiation, senescence, and tumorigenesis .

Result of Action

Dihydroquinolinones have been found to exhibit weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Synthesizing N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves multiple steps:

Formation of 3,4-Dihydroquinoline: Begin with the synthesis of 3,4-dihydroquinoline from aniline derivatives via cyclization reactions.

Thiadiazole Ring Formation: Combine the synthesized quinoline with reagents that form the 1,3,4-thiadiazole ring, often using sulfur and nitrogen sources under controlled conditions.

Introduction of the Oxoethyl and Phenylacetamide Groups: The final stages involve the introduction of the oxoethylthio and phenylacetamide groups. These steps often utilize coupling reactions, such as those involving halides and amines, under specific catalysts and conditions to ensure the desired product is formed.

Industrial Production Methods: Scaling up the production to an industrial level requires optimization of each reaction step for yield and purity. This often involves:

Employing continuous flow reactors for better control over reaction parameters.

Using industrial catalysts and solvents to improve efficiency.

Implementing rigorous purification methods such as crystallization and chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions:

Oxidation: This compound can be oxidized, especially at the dihydroquinoline ring, leading to quinoline derivatives.

Reduction: Reduction reactions can target the thiadiazole ring, potentially altering its electronic properties and reactivity.

Substitution: Electrophilic or nucleophilic substitutions can occur at various positions, particularly at the phenyl and thiadiazole rings.

Oxidizing Agents: Permanganates or chromates are commonly used to oxidize the compound.

Reducing Agents: Hydrogenation catalysts like palladium on carbon are used for reduction.

Substitution Reagents: Halogens, nucleophiles (like amines or alcohols), and other electrophiles under catalyzed conditions.

Major Products: The major products depend on the specific reaction pathways:

Oxidation Products: Quinoline derivatives.

Reduction Products: Modified thiadiazole derivatives.

Substitution Products: Varied depending on the substituents, creating a range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide holds significant promise in various fields:

Chemistry: Used as a precursor for synthesizing complex organic molecules.

Biology: Investigated for its potential as a biochemical probe, given its ability to interact with various biological molecules.

Medicine: Explored for potential therapeutic applications due to its ability to interact with molecular targets in disease pathways.

Industry: Applied in the development of advanced materials, such as organic semiconductors and catalysts.

Vergleich Mit ähnlichen Verbindungen

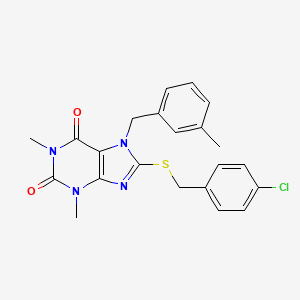

Uniqueness and Similar Compounds: Compared to similar compounds, N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide stands out due to its unique combination of structural elements:

Quinolines: Compounds like quinine and chloroquine share the quinoline backbone but differ in functional groups.

Thiadiazoles: Various thiadiazole derivatives are known, but the addition of the oxoethylthio group in this compound adds unique properties.

This comprehensive overview highlights the intriguing features and potential of this compound. Fascinating, right? What more would you like to delve into?

Eigenschaften

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S2/c26-18(13-15-7-2-1-3-8-15)22-20-23-24-21(29-20)28-14-19(27)25-12-6-10-16-9-4-5-11-17(16)25/h1-5,7-9,11H,6,10,12-14H2,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTGUIWUAWJYEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2847223.png)

![2-ethoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2847228.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2847230.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2847233.png)

![3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2847234.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2847237.png)

![N-[3-Oxo-3-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)propyl]prop-2-enamide](/img/structure/B2847238.png)

![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2847239.png)